Methyl heptacosanoate
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Overview
Description
Methyl heptacosanoate is a long-chain fatty acid ester, specifically the methyl ester of heptacosanoic acid It is a naturally occurring compound found in various plants, insects, and microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl heptacosanoate can be synthesized through the esterification of heptacosanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield heptacosanoic acid and methanol.
Oxidation: The compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming heptacosanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Heptacosanoic acid and methanol.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Heptacosanol.
Scientific Research Applications
Methyl heptacosanoate has several applications in scientific research:
Lipid Metabolism Studies: It is used as a model compound to study lipid metabolism and the role of long-chain fatty acids in biological systems.
Synthetic Chemistry: The compound serves as a precursor for the synthesis of other complex molecules in organic chemistry.
Ecological and Botanical Studies: this compound is used as a biomarker for identifying specific plant species and characterizing plant communities.
Microbial Identification: Its presence in microbial cultures aids in the identification and differentiation of microorganisms.
Potential Therapeutic Agent: Research suggests that this compound may have antitumor properties, inhibiting the growth and proliferation of cancer cells.
Mechanism of Action
The mechanism of action of methyl heptacosanoate involves its interaction with lipid metabolic pathways. As a long-chain fatty acid ester, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, its potential antitumor activity may involve the inhibition of enzymes involved in cancer cell metabolism, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Methyl heptacosanoate can be compared with other long-chain fatty acid esters, such as:
Methyl palmitate: A methyl ester of palmitic acid, commonly found in plant and animal fats.
Methyl stearate: A methyl ester of stearic acid, used in various industrial applications.
Methyl arachidate: A methyl ester of arachidic acid, used in the production of detergents and lubricants.
Uniqueness: this compound is unique due to its longer carbon chain (27 carbons) compared to other common fatty acid esters. This longer chain length imparts distinct physical and chemical properties, making it valuable for specific research applications.
Properties
IUPAC Name |
methyl heptacosanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-2/h3-27H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVPLVIKFSVDDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204203 |
Source
|
Record name | Methyl heptacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55682-91-2 |
Source
|
Record name | Methyl heptacosanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl heptacosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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